molecular formula C7H6BrF2NO B2589919 2-Bromo-3,5-difluoro-4-methoxyaniline CAS No. 948904-20-9

2-Bromo-3,5-difluoro-4-methoxyaniline

Cat. No.: B2589919
CAS No.: 948904-20-9
M. Wt: 238.032
InChI Key: OGOCMIJVFVKSHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3,5-difluoro-4-methoxyaniline is a poly-substituted aniline derivative that serves as a high-value, multifunctional intermediate in advanced organic synthesis. Its structure incorporates bromine and fluorine atoms on an aniline ring, alongside an electron-donating methoxy group, creating a powerful platform for sequential and regioselective chemical transformations. The presence of bromine provides a versatile synthetic handle for metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the facile construction of new carbon-carbon and carbon-heteroatom bonds . The fluorine atoms, being highly electronegative, exert strong electron-withdrawing effects that significantly alter the electronic properties and metabolic stability of molecules, a feature highly prized in medicinal chemistry for enhancing binding affinity and improving the pharmacokinetic profiles of drug candidates . This unique combination of functional groups makes this compound a critical building block for constructing complex, highly substituted aromatic scaffolds found in active pharmaceutical ingredients (APIs) and agrochemicals . Its structural analogs are key intermediates in the synthesis of potent inhibitors for biological targets, such as anaplastic lymphoma kinase (ALK) , and are also investigated for their antimicrobial and antibiofilm properties . Furthermore, substituted anilines are fundamental in the development of herbicides and other agrochemicals, as evidenced by patents detailing the use of similar polyhalogenated anisidine derivatives . For research purposes only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-bromo-3,5-difluoro-4-methoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2NO/c1-12-7-3(9)2-4(11)5(8)6(7)10/h2H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOCMIJVFVKSHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1F)Br)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948904-20-9
Record name 2-bromo-3,5-difluoro-4-methoxyaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3,5-difluoro-4-methoxyaniline typically involves the bromination and fluorination of 4-methoxyaniline. One common method includes the following steps:

    Bromination: 4-Methoxyaniline is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 2-position of the benzene ring.

    Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine atoms at the 3 and 5 positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,5-difluoro-4-methoxyaniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form amine derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce complex biaryl structures.

Scientific Research Applications

2-Bromo-3,5-difluoro-4-methoxyaniline has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Bromo-3,5-difluoro-4-methoxyaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine, fluorine, and methoxy groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Table 1: Basic Properties of 2-Bromo-3,5-difluoro-4-methoxyaniline

Property Value
Molecular Formula C₇H₆BrF₂NO
Molecular Weight 236.03 g/mol
Substituents 2-Br, 3-F, 4-OCH₃, 5-F
CAS Number Not available in evidence

Comparison with Structurally Similar Compounds

Key Compounds for Comparison

Three structurally related compounds are selected for comparison:

3-Bromo-5-methoxyaniline (CAS 16618-68-1)

2-Bromo-3,5-difluoroaniline (CAS 500357-40-4)

Structural and Functional Differences

  • Substituent Positions and Types :

    • Target Compound : Bromine (2-position), fluorine (3,5), methoxy (4).
    • 3-Bromo-5-methoxyaniline : Bromine (3), methoxy (5) .
    • 2-Bromo-3,5-difluoroaniline : Bromine (2), fluorine (3,5) .
  • Electronic Effects: The methoxy group in the target compound is electron-donating, activating the ring for electrophilic substitution at the para position (relative to the amino group). In contrast, fluorine and bromine atoms are electron-withdrawing, deactivating the ring and directing reactions to meta or ortho positions.

Table 2: Comparative Analysis of Physical and Chemical Properties

Property This compound 3-Bromo-5-methoxyaniline 2-Bromo-3,5-difluoroaniline
Molecular Formula C₇H₆BrF₂NO C₇H₈BrNO C₆H₄BrF₂N
Molecular Weight 236.03 g/mol 202.05 g/mol 208.00 g/mol
Substituents 2-Br, 3-F, 4-OCH₃, 5-F 3-Br, 5-OCH₃ 2-Br, 3-F, 5-F
CAS Number Not available 16618-68-1 500357-40-4
Key Applications Pharmaceutical intermediates Agrochemical synthesis Organic synthesis

Biological Activity

2-Bromo-3,5-difluoro-4-methoxyaniline (BDFMA) is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various therapeutic areas.

Chemical Structure and Properties

BDFMA is characterized by the presence of bromine, fluorine, and methoxy groups attached to an aniline structure. This unique arrangement influences its reactivity and interactions with biological targets. The molecular formula is C7H6BrF2NC_7H_6BrF_2N with a molecular weight of approximately 218.03 g/mol.

Biological Activities

1. Antimicrobial Properties

BDFMA has demonstrated notable antimicrobial activity against various pathogens. Studies indicate that it exhibits bactericidal effects against methicillin-resistant Staphylococcus aureus (MRSA) and shows antiviral properties against several viruses, including dengue virus and hepatitis C virus.

2. Anticancer Activity

Research has highlighted BDFMA's potential as an anticancer agent, particularly against breast cancer cells. The compound's structural features may enhance its binding affinity to cancer-related targets, leading to effective inhibition of tumor growth.

3. Mechanism of Action

The mechanism by which BDFMA exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The presence of halogens (bromine and fluorine) may enhance its lipophilicity, facilitating cellular uptake and interaction with biomolecules.

Comparative Analysis

Compound Activity Target Pathogen/Cell Line
This compoundAntimicrobial, AnticancerMRSA, Breast Cancer Cells
4-Bromo-3,5-difluoroanisoleLimited activityNot specified
3-Bromo-5-fluoro-4-methoxyanilineSimilar structure with different activityNot specified

Study on Antiviral Activity

A recent study evaluated the antiviral efficacy of BDFMA against the dengue virus. Results indicated that BDFMA could inhibit viral replication effectively at low concentrations, showcasing a promising avenue for further antiviral drug development.

Anticancer Research

In vitro studies have shown that BDFMA can induce apoptosis in breast cancer cells through the activation of caspase pathways. This finding suggests that BDFMA may serve as a lead compound for developing new anticancer therapies.

Toxicity and Safety

While BDFMA exhibits significant biological activities, it is essential to consider its safety profile. Preliminary toxicity studies indicate that it may be an irritant to skin and eyes; however, comprehensive toxicity assessments are still needed to determine safe handling practices in laboratory settings.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.